![molecular formula C14H17N3O2 B5679695 1-(1-piperidinylmethyl)-1H-indole-2,3-dione 3-oxime](/img/structure/B5679695.png)
1-(1-piperidinylmethyl)-1H-indole-2,3-dione 3-oxime
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Overview
Description
Synthesis Analysis
The synthesis of similar indole-based compounds involves multiple steps, including reactions with piperidine derivatives. For example, the regioselective synthesis of anti-tumor active dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones starts with 3,5-bis(arylmethylene)-1-methyl-4-piperidinones reacting with azomethine ylides generated in situ from isatins and sarcosine in refluxing ethanol, leading to high regioselective yields (Girgis, 2009). Such methodologies could potentially be adapted for the synthesis of "1-(1-piperidinylmethyl)-1H-indole-2,3-dione 3-oxime".
Molecular Structure Analysis
The molecular structure of related compounds can be confirmed through various spectroscopic methods. For instance, the structural confirmation of hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-diones synthesized through a catalyst-free 1,3-dipolar cycloaddition reaction was achieved using nuclear magnetic resonance, high-resolution mass spectrometry, and X-ray data analysis (Tao et al., 2019).
Chemical Reactions and Properties
Indole derivatives can undergo various chemical reactions, contributing to their versatile chemical properties. The synthesized compounds often exhibit bioactivity, such as antimicrobial and antitumor properties, as seen in compounds synthesized via 1,3-dipolar cycloaddition reactions (Dandia et al., 2013).
properties
IUPAC Name |
3-nitroso-1-(piperidin-1-ylmethyl)indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14-13(15-19)11-6-2-3-7-12(11)17(14)10-16-8-4-1-5-9-16/h2-3,6-7,18H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHYGFFYCRNQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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